N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclopentanecarboxamide
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Description
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclopentanecarboxamide” is a chemical compound that contains several interesting structural components . It includes a thiadiazole ring, a piperidine ring, and a cyclopentanecarboxamide group . These components are often found in biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole and piperidine rings, as well as the carboxamide group. These groups can participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Anti-Arrhythmic Activity
The compound has been utilized in the synthesis of various derivatives, showing significant anti-arrhythmic activity. Abdel‐Aziz et al. (2009) demonstrated this through the synthesis of piperidine-based 1,3-thiazole and 1,3,4-thiadiazole derivatives, emphasizing its potential in pharmacological research (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Synthesis of Non-Ionic Surfactants and Antimicrobial Activities
This compound has been part of the synthesis of novel scaffolds like Thiadiazolyl Piperidine and Thiadiazolyl Piperazine. Abdelmajeid et al. (2017) focused on creating these scaffolds from stearic acid, leading to the formation of nonionic surfactants with evaluated physico-chemical, surface properties, and antimicrobial activities (Abdelmajeid, Amine, & Hassan, 2017).
Toxicological Evaluation for Food and Beverage Applications
Arthur et al. (2015) conducted a toxicological evaluation of structurally related flavors, incorporating the compound for assessing safety in food and beverage applications. The study concluded the compounds as safe with minimal oxidative metabolism and rapid elimination (Arthur, Karanewsky, Luksic, Goodfellow, & Daniels, 2015).
Potential as Antiulcer Agents
Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines substituted with the compound as potential antiulcer agents. The study revealed cytoprotective properties in specific models, highlighting its potential in gastrointestinal research (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Antileishmanial Activity
Tahghighi et al. (2011) synthesized 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, including the compound, showing significant antileishmanial activity. This suggests its potential in the development of treatments for protozoal infections (Tahghighi, Rezazade Marznaki, Kobarfard, Dastmalchi, Mojarrad, Razmi, Ardestani, Emami, Shafiee, & Foroumadi, 2011).
Orexin Receptor Antagonist in Insomnia Treatment
Renzulli et al. (2011) investigated N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a novel orexin 1 and 2 receptor antagonist, including the compound, for insomnia treatment. This study highlighted its potential in neuropsychiatric disorders (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-13(10-3-1-2-4-10)15-11-5-7-17(8-6-11)12-9-14-19-16-12/h9-11H,1-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHINMOLLQLLIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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